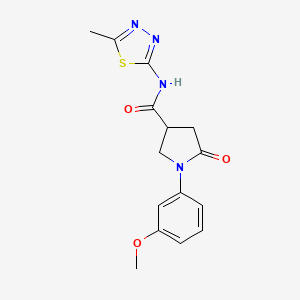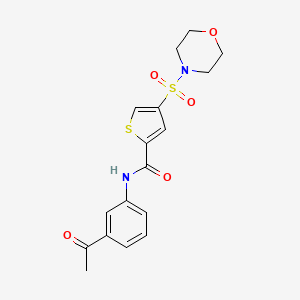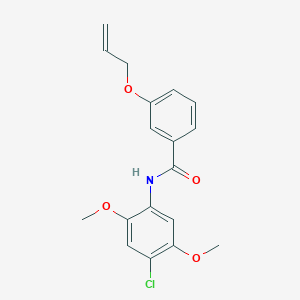
N-cyclopentyl-3-(methylsulfonyl)benzenesulfonamide
説明
N-cyclopentyl-3-(methylsulfonyl)benzenesulfonamide, also known as CPSB, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. CPSB is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied.
作用機序
The mechanism of action of N-cyclopentyl-3-(methylsulfonyl)benzenesulfonamide is based on its ability to inhibit the activity of certain enzymes, particularly carbonic anhydrases (CAs). CAs are enzymes that play a crucial role in various physiological processes, including acid-base balance, respiration, and bone resorption. This compound inhibits the activity of CAs by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate ion. This leads to a decrease in the concentration of bicarbonate ion in the body, which can have various physiological effects.
Biochemical and Physiological Effects
This compound has been reported to have various biochemical and physiological effects, including the inhibition of tumor growth, the reduction of inflammation, and the modulation of neuronal activity. Inhibition of tumor growth is thought to be due to the ability of this compound to induce apoptosis, or programmed cell death, in cancer cells. Reduction of inflammation is thought to be due to the ability of this compound to inhibit the activity of inflammatory enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Modulation of neuronal activity is thought to be due to the ability of this compound to inhibit the activity of CAs in the brain, which can affect the concentration of neurotransmitters and the regulation of neuronal excitability.
実験室実験の利点と制限
One of the main advantages of N-cyclopentyl-3-(methylsulfonyl)benzenesulfonamide for lab experiments is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its versatility, as it can be used in various applications, including drug discovery, protein crystallography, and materials science. However, one of the main limitations of this compound is its high cost, which can limit its use in large-scale experiments. Another limitation is its potential toxicity, which requires careful handling and disposal.
将来の方向性
There are several future directions for research on N-cyclopentyl-3-(methylsulfonyl)benzenesulfonamide, including the development of new synthesis methods, the investigation of its potential as a drug candidate for various diseases, and the exploration of its applications in materials science. One promising direction is the development of this compound-based materials, such as polymers and nanoparticles, which can have various applications in drug delivery, imaging, and sensing. Another direction is the investigation of this compound as a potential inhibitor of other enzymes, such as proteases and kinases, which play a crucial role in various physiological processes. Overall, this compound is a promising compound with significant potential for scientific research and applications.
科学的研究の応用
N-cyclopentyl-3-(methylsulfonyl)benzenesulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In biochemistry, this compound has been used as a tool to study the structure and function of proteins, particularly those involved in enzyme inhibition and drug discovery. In materials science, this compound has been explored as a potential building block for the synthesis of functional materials, such as polymers and nanoparticles.
特性
IUPAC Name |
N-cyclopentyl-3-methylsulfonylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S2/c1-18(14,15)11-7-4-8-12(9-11)19(16,17)13-10-5-2-3-6-10/h4,7-10,13H,2-3,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEMFODFOYARHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(4-allyl-2,6-dimethylphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4410529.png)
![4-[3-(3-tert-butylphenoxy)propyl]morpholine hydrochloride](/img/structure/B4410530.png)
![1-[2-(2-butoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4410533.png)

![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-methoxybenzamide](/img/structure/B4410545.png)
![1-(4-fluorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4410551.png)

![4-[(cyclopropylcarbonyl)amino]-N-phenylbenzamide](/img/structure/B4410570.png)
![N-[4-(dimethylamino)phenyl]-2,6-difluorobenzamide](/img/structure/B4410587.png)
![3-({[2-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4410596.png)

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-methylbenzamide](/img/structure/B4410615.png)

